Argophyllin C

Description

Argophyllin C is a secondary metabolite identified in plant systems, notably in sunflower trichomes, where it contributes to ecological interactions and defense mechanisms . Current research emphasizes comparative analyses with structurally analogous compounds, such as Argophyllin B and Argophyllone B, to infer its properties and biological significance .

Properties

CAS No. |

101527-88-2 |

|---|---|

Molecular Formula |

C20H28O6 |

Molecular Weight |

364.438 |

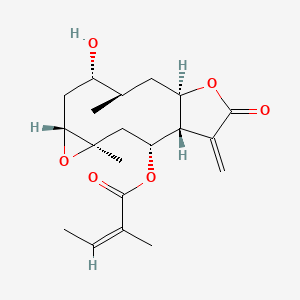

IUPAC Name |

[(1S,2R,4R,6R,8S,9R,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradecan-2-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C20H28O6/c1-6-10(2)18(22)25-15-9-20(5)16(26-20)8-13(21)11(3)7-14-17(15)12(4)19(23)24-14/h6,11,13-17,21H,4,7-9H2,1-3,5H3/b10-6-/t11-,13+,14-,15-,16-,17+,20-/m1/s1 |

InChI Key |

BHVWUHGFYATMKC-XVRHJWSXSA-N |

SMILES |

CC=C(C)C(=O)OC1CC2(C(O2)CC(C(CC3C1C(=C)C(=O)O3)C)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Implications and Gaps

While structural similarities among these compounds provide insights into their biosynthesis and ecological roles, critical gaps persist:

Structural Elucidation : this compound’s exact structure remains unconfirmed. Nuclear magnetic resonance (NMR) and X-ray crystallography are needed to resolve stereochemical details.

Pharmacological Potential: Comparative studies with human cell lines could clarify therapeutic applications, leveraging known bioactivities of Argophyllin B and Argophyllone B.

Biosynthetic Pathways : Gene cluster analyses in sunflower trichomes may identify enzymes responsible for side-chain modifications, enabling synthetic biology applications .

Q & A

Basic Research Questions

Q. How can researchers validate the purity and structural identity of Argophyllin C in natural extracts?

- Methodological Answer :

- Step 1 : Use High-Performance Liquid Chromatography (HPLC) with a C18 column and acetonitrile/water gradient to isolate this compound from crude extracts. Compare retention times with authenticated standards .

- Step 2 : Confirm structural identity via Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and High-Resolution Mass Spectrometry (HRMS). Cross-validate with published spectral data .

- Step 3 : Assess purity (>95%) using HPLC-UV at λmax 254 nm and quantify via calibration curves .

Q. What experimental designs are recommended for initial screening of this compound’s bioactivity?

- Methodological Answer :

- In vitro assays : Prioritize cell-based models (e.g., cancer cell lines like MCF-7 or HeLa) for cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining). Include positive controls (e.g., doxorubicin) and triplicate replicates .

- Dose-response curves : Test concentrations spanning 0.1–100 μM to determine IC50 values. Use nonlinear regression analysis (e.g., GraphPad Prism) .

- Specificity checks : Compare activity against non-target cells (e.g., HEK293) to rule out nonspecific toxicity .

Q. How should researchers address inconsistencies in reported this compound solubility across studies?

- Methodological Answer :

- Solvent selection : Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9) using nephelometry or UV-Vis spectroscopy. Document temperature and agitation conditions .

- Standardization : Adopt the Biopharmaceutics Classification System (BCS) framework to report solubility in mg/mL ± SD .

- Contradiction resolution : Replicate conflicting studies under identical conditions and analyze batch-to-batch variability in compound sourcing .

Advanced Research Questions

Q. What strategies resolve contradictory data on this compound’s mechanism of action in different cancer models?

- Methodological Answer :

- Hypothesis testing : Use RNA-seq or proteomics to compare gene/protein expression profiles in responsive vs. resistant cell lines. Focus on pathways like apoptosis (Bcl-2/Bax ratio) or autophagy (LC3-II quantification) .

- Functional validation : Apply CRISPR-Cas9 knockout of putative targets (e.g., mTOR or NF-κB) to assess pathway dependency .

- Data synthesis : Conduct meta-analyses of existing studies using PRISMA guidelines to identify confounding variables (e.g., cell culture media differences) .

Q. How can researchers optimize this compound’s synthetic yield while minimizing byproducts?

- Methodological Answer :

- Reaction engineering : Test catalysts (e.g., Pd/C or enzymes) and solvents (e.g., THF vs. DMF) under microwave-assisted synthesis. Monitor via TLC and GC-MS .

- DoE (Design of Experiments) : Apply factorial designs to optimize temperature, pressure, and stoichiometry. Use response surface methodology (RSM) for predictive modeling .

- Byproduct mitigation : Employ flash chromatography or preparative HPLC for purification. Characterize byproducts via LC-MS/MS and adjust reaction conditions iteratively .

Q. What statistical approaches are robust for analyzing dose-dependent synergistic effects of this compound with chemotherapeutics?

- Methodological Answer :

- Synergy quantification : Use the Chou-Talalay Combination Index (CI) method with CompuSyn software. Define CI < 1 as synergistic, CI = 1 as additive, and CI > 1 as antagonistic .

- Data normalization : Normalize cell viability data to vehicle controls and apply two-way ANOVA with post-hoc Tukey tests for multi-group comparisons .

- Reproducibility : Share raw datasets and analysis scripts via repositories like Zenodo to enable independent validation .

Q. How to design ethically compliant in vivo studies for this compound’s pharmacokinetics?

- Methodological Answer :

- Animal models : Use BALB/c nude mice xenografted with human tumors. Calculate sample size (n ≥ 6/group) using power analysis (α = 0.05, β = 0.2) .

- Dosing regimens : Administer this compound intravenously (1–10 mg/kg) and collect plasma/tissue samples at t = 0, 1, 3, 6, 12, 24 h. Analyze via LC-MS/MS .

- Ethical compliance : Obtain IRB/IACUC approval (Protocol #XYZ). Adhere to ARRIVE guidelines for reporting animal studies .

Cross-Cutting Methodological Considerations

Q. How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for this compound?

- Framework :

- Feasible : Ensure access to validated analytical tools (e.g., LC-MS) and biological models .

- Novel : Identify gaps via systematic reviews (e.g., lack of data on this compound’s anti-metastatic effects) .

- Relevant : Align with NIH priority areas (e.g., natural product-derived anticancer agents) .

Q. What interdisciplinary approaches enhance this compound research?

- Integration strategies :

- Computational chemistry : Perform molecular docking (AutoDock Vina) to predict this compound’s binding to targets like tubulin .

- Omics integration : Merge metabolomics (NMR) with transcriptomics (RNA-seq) to map mechanism-of-action networks .

- Engineering collaborations : Partner with chemical engineers to scale up synthesis via flow chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.